

Cdc7-IN-5 patent information and availability

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Compound of Interest		
Compound Name:	Cdc7-IN-5	
Cat. No.:	B10824683	Get Quote

Cdc7-IN-5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc7-IN-5, also identified as compound I-B in patent WO2019165473A1, is a potent inhibitor of Cell division cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication, making it a compelling target in oncology.[2] This technical guide provides an in-depth overview of **Cdc7-IN-5**, including its patent information, commercial availability, detailed experimental protocols for its characterization, and the broader context of Cdc7 inhibition.

Patent Information and Availability

Cdc7-IN-5 is disclosed in the international patent application WO2019165473A1. While the patent establishes the novelty and potential utility of a series of compounds including **Cdc7-IN-5** for cancer treatment, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for **Cdc7-IN-5** is not explicitly detailed in the publicly available documents.

Chemical Properties of Cdc7-IN-5:



Property	Value
Molecular Formula	C25H23N3O5
Molecular Weight	445.47 g/mol [3]
CAS Number	1402057-86-6[4]

Cdc7-IN-5 is available for research purposes from various chemical suppliers. Researchers should inquire with vendors regarding purity and available formulations.

Quantitative Data: A Comparative Look at Cdc7 Inhibitors

Due to the absence of publicly available IC50 values for **Cdc7-IN-5**, this section provides a summary of the biochemical and cellular potencies of other well-characterized Cdc7 inhibitors to offer a comparative framework for researchers evaluating novel compounds.

Compound	Target	Assay Type	IC50 (nM)	Reference
CRT'2199	Cdc7	Biochemical	4	[2]
PHA-767491	Cdc7/Dbf4	Biochemical	10	[5]
XL413	Cdc7/Dbf4	Biochemical	3.4	[5]
TAK-931	Cdc7/Dbf4	Biochemical	<1	[5]
EP-05	Cdc7	Biochemical	<1 (Kd = 0.11 nM)	[5]
PHA-767491	Multiple Cell Lines	Cell Proliferation	Average 3,170	[5]
XL413	Colo-205	Cell Proliferation	2,700	[5]
EP-05	Capan-1	Cell Proliferation	28	[5]

Experimental Protocols



This section details the methodologies for key experiments to characterize the activity of Cdc7 inhibitors like **Cdc7-IN-5**.

In Vitro Cdc7 Kinase Assay (Luminescence-Based)

This assay determines the in vitro potency of a test compound by measuring the amount of ADP produced in a kinase reaction.

Materials:

- Recombinant human Cdc7/Dbf4 enzyme complex
- Kinase substrate (e.g., PDKtide)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compound (e.g., Cdc7-IN-5) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.
- Reaction Setup: In a 96-well plate, add 2.5 μL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
- Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate. Add 12.5 μL of this master mix to each well.
- Enzyme Addition: Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.



- Initiate Reaction: Start the kinase reaction by adding 10 μL of the diluted Cdc7/Dbf4 enzyme to each well. For the blank control, add 10 μL of kinase assay buffer without the enzyme.
- Incubation: Incubate the plate at 30°C for 45-60 minutes.[5]
- ADP Detection: Add 25 µL of ADP-Glo[™] Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[5]
- Signal Generation: Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[5]
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT-Based)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines, such as HCT116.

Materials:

- HCT116 human colon carcinoma cells
- Complete growth medium (e.g., McCoy's 5A with 10% FBS)
- Test compound (e.g., Cdc7-IN-5)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates



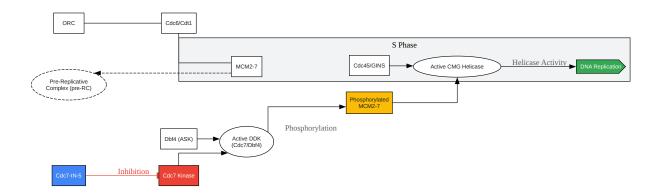
Microplate reader

Procedure:

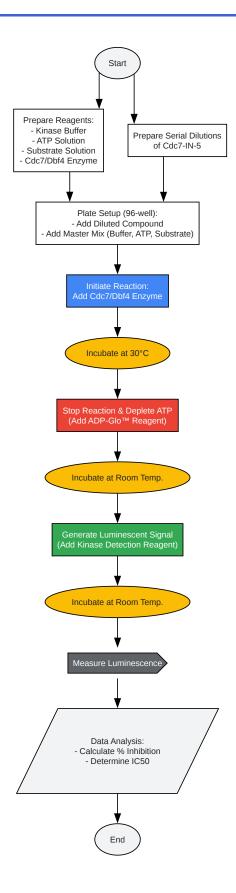
- Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 μL of complete growth medium and allow them to adhere overnight.[6]
- Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[6]
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
 vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability
 against the logarithm of the compound concentration and fitting the data to a dose-response
 curve.

Visualizations Cdc7 Signaling Pathway









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